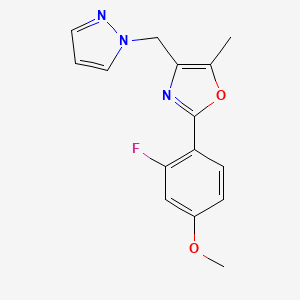![molecular formula C20H24ClN3O B5433705 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5433705.png)
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a broader category of chemicals that have been synthesized and evaluated for their potential pharmacological applications, particularly as central nervous system (CNS) agents and for their antimicrobial and anticancer properties. The structural elements of the molecule, including the chlorophenyl and piperazinyl groups, play a significant role in its bioactivity.
Synthesis Analysis
The synthesis of similar compounds typically involves chloroacetylation of an amino-substituted chlorobenzophenone followed by reaction with substituted phenylpiperazine (Verma, Kumar, & Kumar, 2017). This method can be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's interaction with biological targets. Molecular docking studies, for instance, can reveal how the compound docks into the binding pocket of receptors, indicating potential pharmacological activity (Verma, Kumar, & Kumar, 2017).
Chemical Reactions and Properties
The compound's chemical reactions and properties are largely determined by its functional groups. The presence of a piperazinyl group, for instance, is associated with binding to various receptors, which can be explored through chemical modifications to enhance selectivity and potency.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are essential for the compound's formulation and delivery. X-ray crystallography and powder diffraction data can provide insights into the compound's crystalline structure and physical state (Olszewska, Tarasiuk, & Pikus, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, influence the compound's suitability for further development as a pharmacological agent. Studies on similar compounds have examined their antimicrobial and anticancer activities, providing a basis for predicting the chemical behavior and potential applications of the target compound (Mehta et al., 2019).
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-18-7-4-8-19(15-18)24-13-11-23(12-14-24)16-20(25)22-10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPJNGJWYZRTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[1-(4-chlorophenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5433631.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433639.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5433641.png)
![2-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}tetrahydro-2H-pyran-2-carboxamide](/img/structure/B5433653.png)
![5-(2-methoxy-4-methylbenzoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5433654.png)
![9-[4-methoxy-3-(methoxymethyl)benzyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5433656.png)
![3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine](/img/structure/B5433667.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methylphenyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5433685.png)

![1'-(cyclopropylcarbonyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5433696.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5433704.png)
![7-(3-hydroxy-2-methylbenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5433713.png)
![N-{5-[(cyclohexylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B5433728.png)